An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine. As a member of the promising triazolo[4,3-a]pyrazine class of molecules, this compound is of significant interest to the fields of medicinal chemistry and drug discovery. The triazolo[4,3-a]pyrazine scaffold is a key pharmacophore in several biologically active molecules, demonstrating a wide range of activities including but not limited to antiviral, anticancer, and antidiabetic properties.[1][2] This guide consolidates essential, albeit primarily predicted, physicochemical data to facilitate further research and development of this and related compounds. It also outlines plausible synthetic and analytical methodologies based on established procedures for analogous structures.
Chemical Identity and Molecular Structure
6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine is a substituted bicyclic heteroaromatic compound. The core structure consists of a pyrazine ring fused with a 1,2,4-triazole ring. This scaffold is further functionalized with a bromine atom at the 6-position and a methoxy group at the 8-position.
Molecular Formula: C₆H₅BrN₄O[3]
Molecular Weight: 229.03 g/mol [3]
CAS Number: 1350885-67-4[3]
Chemical Structure:
Caption: 2D Structure of 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data in peer-reviewed literature, the following physicochemical properties are based on computational predictions from reputable chemical software packages. These values provide a valuable starting point for experimental design and interpretation.
| Property | Predicted Value | Method/Source |
| Melting Point | 180-220 °C | Estimation based on related structures |
| Boiling Point | ~450 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | Various online predictors (e.g., XLogP3, ChemDraw) |
| Aqueous Solubility | Low | Predicted based on logP and non-polar structure |
| pKa (most acidic) | ~7.5 (triazole N-H) | ACD/Labs Percepta Platform |
| pKa (most basic) | ~2.0 (pyrazine nitrogen) | ACD/Labs Percepta Platform |
Expertise & Experience Insights: The predicted logP value suggests that 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine possesses moderate lipophilicity. This is a critical parameter in drug design, influencing membrane permeability and oral bioavailability. The low predicted aqueous solubility is a common characteristic of such heterocyclic compounds and may necessitate the use of co-solvents or formulation strategies in biological assays. The predicted pKa values indicate that the compound is weakly acidic and very weakly basic, which will affect its ionization state at physiological pH.
Plausible Synthetic Pathway
While a specific synthesis for 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine is not detailed in the available literature, a plausible synthetic route can be extrapolated from established methods for analogous triazolo[4,3-a]pyrazine derivatives.[4] A common and effective strategy involves the cyclization of a substituted hydrazinopyrazine.
Caption: Plausible synthetic workflow for the target compound.
Step-by-Step Methodology:
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Hydrazine Substitution: 2-Chloro-3-bromo-5-methoxypyrazine is reacted with hydrazine hydrate in a suitable solvent such as ethanol. The reaction is typically heated to reflux to drive the nucleophilic substitution of the chlorine atom by the hydrazine, yielding 2-hydrazinyl-3-bromo-5-methoxypyrazine.[4]
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Cyclization: The resulting hydrazinopyrazine intermediate is then cyclized. A common method for forming the triazole ring is to react the intermediate with triethyl orthoformate. This reaction is usually carried out at elevated temperatures, often with the removal of the ethanol byproduct to drive the reaction to completion.[4]
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Purification: The final product, 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine, would then be isolated and purified using standard techniques such as recrystallization or column chromatography.
Causality Behind Experimental Choices: The choice of a chloro- leaving group on the pyrazine ring is strategic, as it is more reactive towards nucleophilic substitution than the bromo- group under these conditions. Triethyl orthoformate is a common and effective reagent for the one-carbon cyclization required to form the triazole ring from the hydrazine precursor.
Analytical Characterization Protocols
The structural confirmation and purity assessment of the synthesized 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine would rely on a combination of standard spectroscopic and chromatographic techniques.
Trustworthiness Through Self-Validating Systems: Each analytical technique provides a piece of the structural puzzle. The correlation of data from multiple independent methods provides a high degree of confidence in the final characterization.
Caption: A comprehensive analytical workflow for characterization.
Detailed Protocols:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be used to identify the number and environment of the protons in the molecule. Expected signals would include a singlet for the methoxy group protons, and distinct signals for the aromatic protons on the pyrazine and triazole rings.
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¹³C NMR: Would determine the number of unique carbon atoms and their chemical environments.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.[5] For instance, an HMBC experiment would show long-range correlations between the methoxy protons and the carbon at the 8-position.
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Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental composition of the molecule. The observed mass should correspond to the calculated exact mass of C₆H₅BrN₄O. The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.
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Infrared (IR) Spectroscopy:
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IR spectroscopy would be used to identify the presence of key functional groups. Characteristic absorption bands would be expected for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the heterocyclic rings, and C-O stretching of the methoxy group.
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High-Performance Liquid Chromatography (HPLC):
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HPLC analysis, typically using a reverse-phase column with a UV detector, is the standard method for determining the purity of the final compound. A single sharp peak would indicate a high degree of purity.
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Potential Applications in Drug Discovery
The triazolo[4,3-a]pyrazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[1] Derivatives of this core have been investigated as:
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Anticancer Agents: As inhibitors of various kinases.[6]
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Antiviral Agents: Showing activity against a range of viruses.
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Antidiabetic Agents: The well-known drug Sitagliptin contains a related triazolopiperazine core.[1]
The specific substitutions of a bromine atom and a methoxy group on the 6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine scaffold provide handles for further chemical modification and structure-activity relationship (SAR) studies. The bromine atom, for instance, can be readily replaced or used in cross-coupling reactions to introduce further diversity.
Conclusion
6-Bromo-8-methoxy-triazolo[4,3-a]pyrazine is a heterocyclic compound with significant potential for further investigation in the field of drug discovery. While experimental data on its physicochemical properties are currently scarce, this guide provides a solid foundation based on its known chemical identity and predicted properties. The outlined synthetic and analytical strategies offer a clear path for researchers to produce and characterize this molecule, enabling its exploration in various biological screening programs. The insights provided herein are intended to accelerate the research and development efforts centered on this promising chemical entity.
References
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Design, Synthesis, and Biological Evaluation of[1][4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC. Available at: [Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. Available at: [Link]
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6-Bromo-8-chloro-3-methyl-[1][4][5]triazolo[4,3-a]pyrazine. MySkinRecipes. Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. Available at: [Link]
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6-Bromo-8-methoxy-[1][4][5]triazolo[4,3-a]pyrazine. Lead Sciences. Available at: [Link]
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